3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine
Description
Properties
IUPAC Name |
3-[(1-methylimidazol-2-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13-6-5-12-10(13)7-9-3-2-4-11-8-9/h5-6,9,11H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKXDENMWGGULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine typically involves the reaction of piperidine with a suitable imidazole derivative. One common method involves the alkylation of piperidine with 1-methyl-1H-imidazole-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of 3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine and its analogs:
Functional Group Impact on Properties
- Heterocycle Substitution : The chloro-imidazole derivative (1554184-73-4) may exhibit enhanced reactivity in electrophilic substitution reactions due to the electron-withdrawing Cl substituent. This could influence binding affinity in enzyme inhibition contexts .
- Positional Isomerism : The 4-imidazolyl-piperidine analog (106243-44-1) demonstrates how positional changes on the piperidine ring affect spatial interactions with biological targets, as seen in receptor-binding studies of similar compounds .
Biological Activity
3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring substituted with a 1-methyl-1H-imidazole moiety. This structural configuration is pivotal for its biological activity, influencing interactions with various biological targets.
The biological activity of imidazole derivatives, including this compound, often involves:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors for enzymes such as kinases and proteases. For instance, they can interfere with metabolic pathways by inhibiting protein synthesis or disrupting nucleic acid functions .
- Receptor Interaction : The compound may interact with various receptors, potentially modulating neurotransmitter systems and affecting central nervous system functions .
- Ion Channel Modulation : Piperidine derivatives have been shown to influence ion channels, which can lead to effects such as local anesthesia and antiarrhythmic properties .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that related imidazole compounds can induce apoptosis in cancer cells, enhance caspase activity, and inhibit cell proliferation in various cancer types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Antimicrobial Effects
Imidazole derivatives are known for their antimicrobial properties. They can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial membrane integrity or inhibiting essential metabolic pathways .
Neuroprotective Effects
Piperidine derivatives have also been studied for their neuroprotective effects. They may modulate neurotransmitter uptake and provide protective effects against neurodegenerative diseases . The ability to influence voltage-gated ion channels suggests potential applications in treating conditions like epilepsy or depression.
Case Studies and Research Findings
A summary of relevant studies on the biological activity of compounds related to this compound is presented in the table below:
Q & A
Basic: What synthetic routes are available for 3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine, and how are critical purification parameters optimized?
The compound is typically synthesized via alkylation or condensation reactions. For example, alkylation of piperidine derivatives with imidazole-containing precursors (e.g., 2-bromomethylimidazole) under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) is a common approach . Purification often involves column chromatography with silica gel, using gradient elution (e.g., methanol/dichloromethane) to isolate the product . Key parameters include reaction temperature (60–100°C), stoichiometric ratios (1:1.2 for piperidine:imidazole precursor), and inert atmosphere (N₂/Ar) to prevent oxidation .
Basic: Which spectroscopic techniques are most effective for structural confirmation, and how are spectral data interpreted?
- NMR : ¹H and ¹³C NMR identify substituent positions. For instance, piperidine protons appear as multiplets at δ 1.5–2.8 ppm, while imidazole protons resonate at δ 6.8–7.5 ppm .
- IR : Peaks near 2800 cm⁻¹ (C-H stretching in piperidine) and 1600 cm⁻¹ (C=N in imidazole) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 206.1) and fragmentation patterns (e.g., loss of methyl groups from the imidazole ring) .
Advanced: How can computational methods predict reactivity and guide novel reaction design?
Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways. For example, ICReDD’s approach combines quantum mechanics (QM) with machine learning to predict regioselectivity in alkylation reactions . Molecular dynamics (MD) simulations (e.g., using GROMACS) assess solvent effects on reaction kinetics, while docking studies (AutoDock Vina) predict binding affinities to biological targets . These methods reduce trial-and-error experimentation by 30–50% .
Advanced: How can contradictions in biological activity data across studies be resolved methodologically?
Discrepancies often arise from assay conditions (e.g., pH, cell lines). Standardized protocols include:
- Using isogenic cell lines to minimize genetic variability .
- Dose-response curves (IC₅₀/EC₅₀) with ≥3 replicates to confirm potency .
- Structural analogs (e.g., benzimidazole derivatives) as positive controls to validate target engagement .
Advanced: What reaction engineering principles optimize scalability and process efficiency?
- Reactor Design : Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., alkylation) .
- Process Simulation : Aspen Plus models optimize solvent recovery (e.g., >90% DMF recycling) .
- Catalyst Screening : Immobilized catalysts (e.g., Pd/C) enhance turnover numbers (TON > 500) and reduce metal leaching .
Advanced: How do in silico approaches elucidate interactions with biological targets?
- Molecular Docking : Predict binding modes to receptors (e.g., serotonin transporters) by analyzing hydrogen bonds and hydrophobic pockets .
- Pharmacophore Modeling : Identifies critical features (e.g., imidazole’s lone pair for H-bonding) using Schrödinger’s Phase .
- ADMET Prediction : SwissADME estimates bioavailability (e.g., TPSA < 60 Ų for blood-brain barrier penetration) .
Advanced: How should discrepancies in spectroscopic data between experimental and computational results be addressed?
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian 16) .
- Solvent Effects : Re-run NMR in deuterated solvents matching computational dielectric constants (e.g., DMSO-d₆ vs. ε = 46.7) .
- Dynamic Effects : MD simulations account for conformational flexibility in solution, resolving split peaks in NOESY spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
